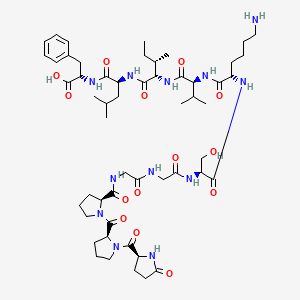

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe

Descripción general

Descripción

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe belongs to the class of organic compounds known as polypeptides. These are peptides containing ten or more amino acid residues .

Molecular Structure Analysis

The molecular formula for Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe is C54H84N12O14 , with a molecular weight of 1125.3 g/mol . The exact three-dimensional structure would require further experimental analysis.Aplicaciones Científicas De Investigación

Reduction of Nanomaterial Toxicity

Hydra Peptide has been studied for its ability to reduce the toxicity of nanomaterials. In a study, Hydra proteins and peptides were used to decrease the toxicity of nano-Ag-polyvinylpyrrolidone (N-Ag-PVP) during the embryogenesis of zebrafish, a nanosensitive organism . This application is significant in the field of nanotoxicology, where managing the ecological impact of nanomaterials is crucial.

Neuropeptide Functions in Hydra

Research has identified various neuropeptides from Hydra that are involved in developmental and physiological processes. These peptides, including those similar to Hydra Peptide, have been shown to induce metamorphosis in certain larvae and affect neuron differentiation pathways . This highlights the peptide’s potential in neurobiology and developmental studies.

Anti-Tumor Therapy

Peptides like Hydra Peptide have applications in anti-tumor therapy. Their ability to self-assemble into hydrogels can be utilized for targeted drug delivery systems in cancer treatment. This approach can potentially improve the efficacy and specificity of anti-cancer therapies .

Peptide-Gated Ion Channels

The simple nervous system of Hydra utilizes peptides to regulate neurotransmission. Hydra Peptide-related compounds can modulate peptide-gated ion channels, providing insights into the fundamental mechanisms of nervous system function and potential applications in neurological disorder treatments .

Molecular Carrier Applications

Hydra Peptide has been researched for its potential as a molecular carrier. This application is particularly relevant in the delivery of therapeutic agents, where the peptide’s properties could enhance the stability and bioavailability of drugs .

Mecanismo De Acción

Target of Action

The primary targets of the Hydra Peptide are the peptide-gated ion channels in the nervous system of the cnidarian Hydra . These ion channels are directly activated by neuropeptides of the Hydra nervous system . The peptide also targets neurosecretory cells found in the brain and peripheral nervous system of higher organisms .

Mode of Action

Hydra Peptide interacts with its targets by binding to their receptors, eliciting postsynaptic potentials . These potentials can either be fast and transient or slow and longer-lasting, depending on the type of receptor . Fast transient potentials are mediated by ionotropic receptors and slow long-lasting potentials by metabotropic receptors .

Biochemical Pathways

The Hydra Peptide affects the neurotransmission pathways in the nervous system of the cnidarian Hydra . After binding to their receptors, transmitters elicit postsynaptic potentials . The peptide-gated ion channels in Hydra mediate fast transmission in its nervous system . The peptide also influences the morphogenesis pathways in Hydra, contributing to pattern formation .

Pharmacokinetics

Peptides generally have several advantages over small molecular drugs, such as targeted therapy and minimal side effects .

Result of Action

The Hydra Peptide’s action results in the activation of peptide-gated ion channels, suggesting they mediate fast transmission in the Hydra’s nervous system . This leads to the generation of postsynaptic potentials, which can influence many physiological processes . The peptide also contributes to pattern formation and morphogenesis in Hydra .

Action Environment

The action of the Hydra Peptide is influenced by the environment within the Hydra’s nervous system . The peptide’s action, efficacy, and stability can be affected by various factors, including the presence of other neurotransmitters and the state of the ion channels

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80)/t32-,34-,35-,36-,37-,38-,39-,40-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBUXBKXUHVQH-FMTGAZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe | |

CAS RN |

79943-68-3 | |

| Record name | Head activator peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079943683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

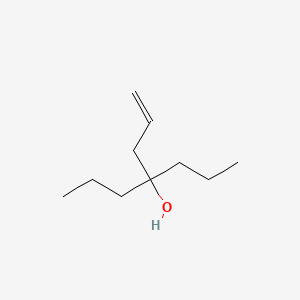

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

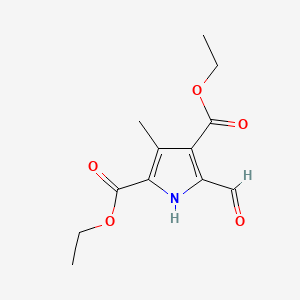

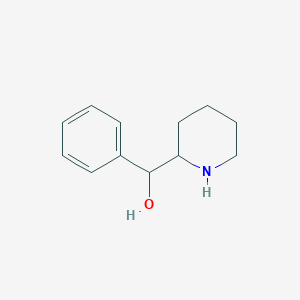

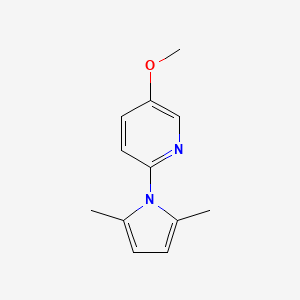

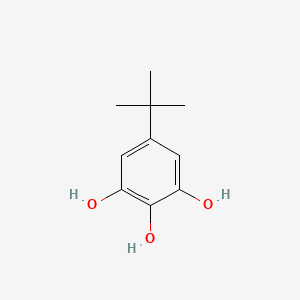

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)